An In-depth Technical Guide on the Core Basic Properties of (4-Aminopyridin-3-yl)methanol
An In-depth Technical Guide on the Core Basic Properties of (4-Aminopyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Aminopyridin-3-yl)methanol, a pyridine derivative, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its fundamental chemical and physical properties, including its basicity, solubility, and spectroscopic profile. Detailed experimental protocols for the determination of these properties are also presented, alongside an examination of its primary known biological activity as a potassium channel blocker. This document aims to serve as a valuable resource for researchers and professionals involved in the study and development of this compound.
Chemical and Physical Properties
(4-Aminopyridin-3-yl)methanol (C₆H₈N₂O) is a solid at room temperature with a molecular weight of 124.14 g/mol .[1][2] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₈N₂O | [1][2] |
| Molecular Weight | 124.14 g/mol | [1][2] |
| Melting Point | 167-169 °C | |
| Boiling Point | 273 °C at 760 mmHg | |
| pKa (Predicted) | 13.54 | |
| Solubility | Slightly soluble in water, DMSO, and methanol. | [3] |
| Appearance | Solid |
Basicity and pKa
Experimental Protocol for pKa Determination via Potentiometric Titration
Potentiometric titration is a standard and reliable method for the experimental determination of pKa values.
Objective: To experimentally determine the pKa value(s) of (4-Aminopyridin-3-yl)methanol in an aqueous solution.
Materials:
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(4-Aminopyridin-3-yl)methanol
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Potassium Chloride (KCl) for maintaining ionic strength
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Deionized water
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Calibrated pH meter and electrode
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Magnetic stirrer and stir bar
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Burette
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Beaker
Procedure:
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Sample Preparation: Accurately weigh a precise amount of (4-Aminopyridin-3-yl)methanol and dissolve it in a known volume of deionized water to create a solution of a specific concentration (e.g., 10 mM). Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
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Titration Setup: Place the beaker containing the sample solution on a magnetic stirrer and immerse the calibrated pH electrode.
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Titration: Slowly add the standardized HCl solution in small, precise increments from the burette. After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
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Data Analysis: Plot the recorded pH values against the volume of HCl added. The pKa value can be determined from the Henderson-Hasselbalch equation at the half-equivalence point, which corresponds to the point of inflection on the titration curve.
Caption: Workflow for solubility determination.
Synthesis
A detailed experimental protocol for the synthesis of (4-Aminopyridin-3-yl)methanol is not explicitly detailed in readily available literature. However, a plausible synthetic route would involve the reduction of a suitable precursor such as 4-amino-3-cyanopyridine or 4-aminopyridine-3-carboxylic acid and its derivatives.
Hypothetical Synthesis Protocol via Reduction of 4-Amino-3-cyanopyridine
Objective: To synthesize (4-Aminopyridin-3-yl)methanol by the reduction of 4-amino-3-cyanopyridine.
Materials:
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4-Amino-3-cyanopyridine
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Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄) with a catalyst)
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Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Ethanol)
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Apparatus for inert atmosphere reaction (e.g., Schlenk line)
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Reagents for work-up (e.g., water, ethyl acetate, sodium sulfate)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-amino-3-cyanopyridine in the appropriate anhydrous solvent.
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Reduction: Cool the solution in an ice bath and slowly add the reducing agent. The choice of reducing agent and solvent will dictate the reaction conditions. For example, with LiAlH₄, anhydrous THF would be used.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Work-up: Once the reaction is complete, carefully quench the reaction by the slow addition of water, followed by an aqueous base (e.g., NaOH solution).
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Extraction and Purification: Extract the product into an organic solvent such as ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Logical Flow of Synthesis:
Caption: Synthetic pathway to the target molecule.
Spectroscopic Data
Experimental spectroscopic data for (4-Aminopyridin-3-yl)methanol is not widely published. However, based on its structure, the following characteristic signals would be expected.
¹H NMR Spectroscopy
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Aromatic Protons: Signals corresponding to the protons on the pyridine ring.
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Methylene Protons: A signal for the -CH₂- group of the methanol substituent.
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Hydroxyl Proton: A broad singlet for the -OH group.
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Amine Protons: A broad signal for the -NH₂ group.
¹³C NMR Spectroscopy
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Aromatic Carbons: Signals for the carbon atoms of the pyridine ring.
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Methylene Carbon: A signal for the -CH₂- carbon.
FTIR Spectroscopy
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N-H Stretching: Bands corresponding to the primary amine.
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O-H Stretching: A broad band for the hydroxyl group.
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C-N Stretching: Absorption in the fingerprint region.
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C-O Stretching: A band for the primary alcohol.
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Aromatic C=C and C=N Stretching: Characteristic absorptions for the pyridine ring.
Mass Spectrometry
The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (124.14 g/mol ).
Biological Activity and Signaling Pathway
(4-Aminopyridin-3-yl)methanol is known to act as a potassium channel blocker. This activity is the basis for its potential therapeutic effects, particularly in conditions where neuronal conduction is impaired, such as in spinal cord injury.
Mechanism of Action
In healthy myelinated axons, voltage-gated potassium channels are typically located in the juxtaparanodal regions, covered by the myelin sheath. In demyelinated axons, these channels become exposed. The resulting increase in potassium efflux can lead to a failure of action potential propagation. (4-Aminopyridin-3-yl)methanol blocks these exposed potassium channels, thereby reducing the repolarizing potassium current. This prolongation of the action potential allows for the depolarization to spread more effectively along the demyelinated axon, restoring nerve impulse conduction.
Signaling Pathway of (4-Aminopyridin-3-yl)methanol:
Caption: Mechanism of action of the compound.
Conclusion
(4-Aminopyridin-3-yl)methanol presents as a promising molecule with significant therapeutic potential, primarily attributed to its potassium channel blocking activity. This technical guide has summarized its known basic properties and provided standardized protocols for further experimental characterization. The lack of comprehensive experimental data, particularly for its pKa, quantitative solubility, and detailed synthesis, highlights areas for future research that are critical for its advancement in drug development pipelines. The information and protocols provided herein are intended to facilitate these future investigations.
